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Compound of Interest

Compound Name: T761-0184

Cat. No.: B14963236 Get Quote

Note: Initial searches indicated a potential ambiguity between "T761-0184," an α7 nicotinic

acetylcholine receptor antagonist, and "TP-0184" (Itacnosertib), a dual FLT3 and ALK2

inhibitor. Due to the extensive and detailed preclinical and clinical data available for TP-0184,

this guide focuses on this compound as it aligns with the in-depth technical requirements of the

intended audience.

This technical guide provides a comprehensive overview of TP-0184 (Itacnosertib), a novel

small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and activin A receptor type

I (ACVR1, or ALK2). This document is intended for researchers, scientists, and drug

development professionals, offering a consolidated resource on the compound's quantitative

data, experimental protocols, and mechanism of action.

Quantitative Data Summary
The preclinical data for TP-0184 demonstrates its potent and selective inhibitory activity against

key targets implicated in acute myeloid leukemia (AML).

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of TP-0184
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Target/Cell Line IC50 Value Notes

ACVR1 (ALK2) 8 nM Cell-free kinase assay.[1]

JAK2 8540 nM
Cell-free kinase assay,

demonstrating selectivity.[1]

MOLM-13 (FLT3-ITD) 6.4 nM
AML cell line with FLT3 internal

tandem duplication.[1]

MOLM-14 (FLT3-ITD) 1.2 nM
AML cell line with FLT3 internal

tandem duplication.[1]

MV4-11 (FLT3-ITD) 1.3 nM
AML cell line with FLT3 internal

tandem duplication.[1]

FLT3-wildtype AML cells > 100 nM
Demonstrates selectivity for

FLT3-mutated cells.[1][2]

Table 2: Clinical Pharmacokinetic Parameters of Oral TP-0184 in Patients with Advanced Solid

Tumors

Dose Parameter Day 1 Day 21

60 mg QW Mean Cmax (ng/mL) 20.9 (SD 12.9) 32.3 (SD 26.9)

125 mg QW Mean Cmax (ng/mL) 45.3 (SD 27.8) 144.0

Data from a Phase 1,

first-in-human study.

[3]

Key Experimental Protocols
The following methodologies were central to the characterization of TP-0184's activity.

Cell Proliferation Assay: To determine the anti-leukemic activity of TP-0184, AML cell lines

(MOLM-13, MOLM-14, and MV4-11) were treated with a range of concentrations of the

compound (0-200 nM) for 24 to 48 hours.[1] Cell viability was subsequently measured using a

luminescent-based assay to quantify ATP levels, which correlate with the number of viable
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cells. The half-maximal inhibitory concentrations (IC50) were then calculated from the resulting

dose-response curves.

Western Blotting for Signaling Pathway Analysis: To elucidate the molecular mechanism of

action, AML cells were treated with TP-0184 at various concentrations. Following treatment, cell

lysates were prepared, and proteins were separated by gel electrophoresis and transferred to a

membrane. The membranes were probed with specific primary antibodies to detect the

phosphorylation status of key signaling proteins, including STAT5, MKK3, ERK, PI3K, AKT,

mTOR, p-4E-BP1, p-S6K, and SMAD1/5.[1][4][5] This technique allowed for the direct

assessment of TP-0184's inhibitory effect on the FLT3 and ALK2 downstream signaling

cascades.

In Vivo Xenograft Models: The anti-tumor efficacy of TP-0184 in a living system was assessed

using a patient-derived xenograft (PDX) and a cell line-derived xenograft model.[1][4] For the

latter, immunodeficient mice were subcutaneously inoculated with MOLM-13 cells.[1] Upon

tumor establishment, the mice were treated with TP-0184 (50-200 mg/kg) via oral gavage on a

weekly schedule for five to six weeks.[1] Tumor growth was monitored throughout the study,

and overall survival was assessed. These studies demonstrated that TP-0184 significantly

inhibited tumor growth and prolonged the survival of the treated mice.[1][4]

Visualized Mechanisms and Workflows
TP-0184 Signaling Pathway Inhibition: The diagram below illustrates the dual inhibitory action

of TP-0184 on the FLT3 and ALK2 signaling pathways, which are critical for the proliferation

and survival of FLT3-mutated AML cells.
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Caption: Dual inhibition of FLT3 and ALK2 signaling by TP-0184.

Experimental Workflow for In Vivo Efficacy: The following flowchart details the key stages of the

in vivo xenograft studies used to evaluate the anti-tumor activity of TP-0184.
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1. Cell Implantation
(MOLM-13 cells in

immunodeficient mice)

2. Tumor Growth
(Allow tumors to reach

a palpable volume)

3. Randomization
(Divide mice into

treatment & control groups)

4a. Treatment Group
(Oral administration of

TP-0184)

4b. Control Group
(Oral administration

of vehicle)

5. Monitoring
(Regular measurement of

tumor volume and body weight)

6. Endpoint Analysis
(Assessment of tumor growth

inhibition and survival)

Click to download full resolution via product page

Caption: In vivo xenograft model workflow for TP-0184 efficacy testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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